4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
4-((Benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole core functionalized with a sulfonamido-methyl linker and a dimethylpiperidine carboxamide group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Below, we compare its structural and functional attributes with analogous compounds reported in recent literature.
Properties
IUPAC Name |
4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-19(2)15(21)20-8-6-11(7-9-20)10-16-25(22,23)13-5-3-4-12-14(13)18-24-17-12/h3-5,11,16H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWWTZFAQMHELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[c][1,2,5]thiadiazole-4-sulfonic acid. This intermediate is then reacted with N,N-dimethylpiperidine-1-carboxamide under specific conditions to form the final product. The reaction conditions may include the use of coupling agents, solvents, and catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound known for its unique structural features, including a benzo[c][1,2,5]thiadiazole core and a sulfonamide group. This compound has garnered attention in various fields such as chemistry, biology, and materials science due to its diverse applications.
Organic Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it useful in the development of new chemical entities.
Photovoltaic Applications
Compounds similar to this compound have been investigated for use in photovoltaic devices such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The benzo[c][1,2,5]thiadiazole core acts as an effective electron acceptor, enhancing the efficiency of these devices.
Biological Imaging and Photodynamic Therapy
The compound exhibits fluorescence properties that make it suitable for use as a fluorescent probe in biological imaging. It can also function as a photosensitizer in photodynamic therapy (PDT), where it may help in targeting and destroying cancerous cells through light activation .
Antimicrobial and Anticancer Activities
Research has indicated that compounds with similar structures possess antimicrobial and anticancer properties. Preliminary studies suggest that this compound may exhibit activity against various pathogens and cancer cell lines .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in photodynamic therapy, the compound may generate reactive oxygen species upon light activation, leading to cellular damage and apoptosis in cancer cells. The molecular targets and pathways involved can vary, but often include interactions with cellular membranes, enzymes, or DNA.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Structural Features of the Target Compound
- Core : Electron-deficient benzo[c][1,2,5]thiadiazole (BTD) ring.
- Substituents :
- Sulfonamido group at the 4-position.
- Methyl linker connecting to an N,N-dimethylpiperidine-1-carboxamide moiety.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Benzo[c][1,2,5]thiadiazole Derivatives
Critical Observations
Role of the BTD Core :
- The electron-deficient BTD core enhances charge-transfer interactions in optoelectronic materials (e.g., NBT, TBT/DBT) and stabilizes ligand-receptor binding in bioactive compounds (e.g., EG00229) .
- Derivatives like H₂BTDB leverage the BTD core’s rigidity for constructing MOFs .
Impact of Substituents :
- Sulfonamido Group : Common in bioactive compounds (e.g., EG00229, target compound), this group facilitates hydrogen bonding with biological targets .
- Piperidine/Piperazine Moieties : Present in the target compound and 4-(3-(piperidin-4-yl)propyl)benzo[c][1,2,5]oxadiazole hydrochloride, these groups enhance solubility and modulate pharmacokinetics .
Applications :
- Medicinal Chemistry : Compounds with sulfonamido-thiadiazole groups (e.g., EG00229, CCKBR antagonists) show promise in targeting kinases, receptors, and angiogenesis pathways .
- Materials Science : Derivatives like NBT and TBT/DBT exploit the BTD core’s electron-deficient nature for luminescent and stimuli-responsive applications .
Research Findings and Data
Biological Activity
4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS Number: 2034377-95-0) is a complex organic compound that integrates a benzo[c][1,2,5]thiadiazole core with a sulfonamide group and a piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₂₁N₅O₃S₂, with a molecular weight of approximately 383.5 g/mol. The structure includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₅O₃S₂ |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 2034377-95-0 |
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Similar compounds featuring the benzo[c][1,2,5]thiadiazole moiety have been noted for their roles in:
- Anticonvulsant Activity : Compounds containing the 1,3,4-thiadiazole scaffold have shown significant anticonvulsant properties, suggesting potential therapeutic applications in epilepsy .
- Anticancer Properties : Research indicates that derivatives of thiadiazole exhibit anticancer effects against various human cancer cell lines, likely due to their ability to interfere with cellular signaling pathways .
- Antimicrobial Effects : The sulfonamide group is known for its antimicrobial properties, which may enhance the efficacy of this compound against bacterial infections .
Biological Activities
The compound's biological activities can be summarized as follows:
- Anticonvulsant : Exhibits potential as an anticonvulsant agent.
- Anticancer : Shows promise in inhibiting the growth of cancer cells.
- Antimicrobial : May possess antimicrobial properties due to the sulfonamide component.
Case Studies and Research Findings
- Anticonvulsant Activity : A study evaluated various derivatives of the thiadiazole scaffold for their anticonvulsant effects using animal models. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard treatments like phenytoin .
- Anticancer Effects : In vitro studies demonstrated that thiadiazole derivatives could inhibit the proliferation of cancer cells in several human cancer lines. Notably, compounds with electron-withdrawing groups showed increased potency against MCF-7 breast cancer cells .
- Antimicrobial Testing : The antimicrobial efficacy of related thiadiazole compounds has been documented, showing inhibition against various bacterial strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity .
Pharmacokinetics
Research on similar compounds suggests that they exhibit favorable pharmacokinetic profiles characterized by high stability and bioavailability. These properties are essential for ensuring effective therapeutic concentrations in biological systems.
Q & A
Basic: What are the key synthetic strategies for preparing 4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide?
Answer:
The synthesis involves multi-step reactions :
Piperidine ring formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions to generate the N,N-dimethylpiperidine-1-carboxamide scaffold .
Sulfonamide conjugation : React benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride with the piperidine intermediate under anhydrous conditions (e.g., DMF, triethylamine) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
Validation : Confirm purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models (e.g., ICReDD’s workflow) analyze experimental data to refine conditions:
- Solvent selection : Simulate polarity effects using COSMO-RS to maximize sulfonamide coupling efficiency .
- Catalyst screening : Evaluate Pd/C or CuI for potential side reactions in thiadiazole conjugation .
- Experimental validation : Cross-reference computational predictions with empirical yields (e.g., 39–75% in similar thiazole derivatives ).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., dimethyl groups at δ ~2.2–2.4 ppm, sulfonamide NH at δ ~7.5 ppm) and carbonyl carbons (~170 ppm) .
- IR spectroscopy : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How to resolve contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using recombinant enzymes vs. cell lysates) .
- Structural analogs : Compare with 1,3,4-thiadiazole derivatives (e.g., IC₅₀ = 0.5–10 µM for D1 protease inhibition ).
- Data normalization : Use Z-factor scoring to distinguish true inhibitors from false positives .
Basic: What are the primary biological targets for this compound in medicinal chemistry?
Answer:
Based on structural analogs:
- Enzyme inhibition : Target proteases (e.g., D1 protease in herbicide research ) or kinases (e.g., EGFR via sulfonamide interactions ).
- Antimicrobial activity : Test against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans) using MIC assays .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
Key modifications :
- Piperidine substitution : Replace dimethyl groups with fluorinated or cyclic amines to enhance membrane permeability .
- Thiadiazole optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity .
Evaluation metrics : - Lipophilicity : Measure logP (target range: 2–4) via shake-flask method .
- Thermodynamic solubility : Use HPLC-UV to assess solubility in PBS (pH 7.4) .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to sulfonamide reactivity .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiadiazole derivatives) .
- Waste disposal : Neutralize acidic/byproduct streams with 10% NaOH before disposal .
Advanced: How to address low yields in the final coupling step?
Answer:
Root causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
